ethyl 2-[2-({1-[(2,5-dimethylphenyl)methyl]-1H-indol-3-yl}sulfanyl)propanamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate
Description
The compound ethyl 2-[2-({1-[(2,5-dimethylphenyl)methyl]-1H-indol-3-yl}sulfanyl)propanamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate (hereafter referred to as Compound A) is a structurally complex molecule featuring a cyclopenta[b]thiophene core, an indole moiety substituted with a 2,5-dimethylbenzyl group, and a propanamido-sulfanyl linker. Its design integrates pharmacophores known for bioactivity in medicinal chemistry, such as thiophene (electron-rich heterocycle) and indole (aromatic signaling moiety) systems . This article compares Compound A with structurally analogous compounds, focusing on molecular features, bioactivity correlations, and synthetic strategies.
Properties
IUPAC Name |
ethyl 2-[2-[1-[(2,5-dimethylphenyl)methyl]indol-3-yl]sulfanylpropanoylamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H32N2O3S2/c1-5-35-30(34)27-23-10-8-12-25(23)37-29(27)31-28(33)20(4)36-26-17-32(24-11-7-6-9-22(24)26)16-21-15-18(2)13-14-19(21)3/h6-7,9,11,13-15,17,20H,5,8,10,12,16H2,1-4H3,(H,31,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXRMLNQUODUDDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)C(C)SC3=CN(C4=CC=CC=C43)CC5=C(C=CC(=C5)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H32N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
532.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[2-({1-[(2,5-dimethylphenyl)methyl]-1H-indol-3-yl}sulfanyl)propanamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate involves multiple steps, starting with the preparation of the indole and thiophene derivatives. The indole derivative can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The thiophene derivative can be prepared through the Gewald reaction, which involves the condensation of a ketone, an α-cyanoester, and elemental sulfur .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the Fischer indole synthesis and the Gewald reaction, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[2-[1-[(2,5-dimethylphenyl)methyl]indol-3-yl]sulfanylpropanoylamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate can undergo various chemical reactions, including:
Reduction: The compound can be reduced using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions can occur on the indole and thiophene rings, using reagents such as halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogens (e.g., chlorine, bromine) or nitrating agents (e.g., nitric acid).
Major Products
Oxidation: Oxidized derivatives of the indole and thiophene rings.
Reduction: Reduced derivatives with hydrogenated rings.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Ethyl 2-[2-[1-[(2,5-dimethylphenyl)methyl]indol-3-yl]sulfanylpropanoylamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of ethyl 2-[2-({1-[(2,5-dimethylphenyl)methyl]-1H-indol-3-yl}sulfanyl)propanamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The indole and thiophene rings can bind to various receptors and enzymes, modulating their activity and leading to the observed biological effects . For example, the compound may inhibit the activity of certain kinases, leading to anti-inflammatory and anticancer effects .
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Core Heterocyclic Systems
Compound A contains a cyclopenta[b]thiophene ring, a five-membered fused system, which contrasts with analogs like ethyl 2-[2-({1-[2-(2-methoxybenzamido)ethyl]-1H-indol-3-yl}sulfanyl)acetamido]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate (), which features a cyclohepta[b]thiophene (seven-membered ring). Larger rings (e.g., cyclohepta) confer increased conformational flexibility but may reduce binding affinity due to entropic penalties .
Substituent Variations
- Indole Substituents: Compound A: 2,5-Dimethylbenzyl group at the indole N1 position. Analog (): Fluorinated biphenyl group at the indole N1 position. Analog (): 2-Methoxybenzamidoethyl chain at the indole N1 position.
Linker Modifications :
Functional Group Diversity
- Carboxylate Esters : Compound A and analogs () share ethyl carboxylate groups, which serve as metabolically labile prodrug motifs.
Table 1: Structural Comparison of Key Analogs
Bioactivity and Mode of Action
highlights that structural similarity strongly correlates with bioactivity profiles. For example:
- The fluorinated biphenyl group in Analog 2 () may enhance selectivity for hydrophobic binding pockets, unlike the dimethylphenyl group in Compound A , which favors π-π stacking .
- Analog 3 () contains an oxadiazole-sulfonyl group, which could modulate electronic properties (e.g., electron-withdrawing effects) compared to Compound A ’s sulfanyl linker .
Computational Similarity Analysis
Using Tanimoto and Dice similarity indices (), Compound A shows moderate similarity (~0.65–0.72 Tanimoto) with Analog 1 () due to shared thiophene-carboxylate and indole motifs. However, lower similarity (~0.40–0.50) is observed with Analog 3 () due to divergent substituents .
Q & A
Q. What are the critical steps and optimal reaction conditions for synthesizing this compound?
The synthesis involves multi-step reactions, starting with the functionalization of the indole and cyclopenta[b]thiophene cores. Key steps include:
- Sulfanyl Propanamido Linkage Formation : Coupling the indole-3-sulfanyl moiety to the propanamido group via nucleophilic substitution or thiol-ene reactions.
- Esterification : Introducing the ethyl carboxylate group under mild acidic or basic conditions.
- Purification : Recrystallization (e.g., ethanol or methanol) or column chromatography (silica gel, ethyl acetate/hexane eluent) to achieve >95% purity .
Q. Critical Parameters :
- Temperature : 0–5°C for sensitive steps (e.g., acylation), 60–80°C for condensation reactions.
- Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance reaction rates for heterocyclic couplings, while ethanol minimizes side reactions .
Q. Table 1: Synthesis Optimization Parameters
| Step | Solvent | Temperature (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| Indole Functionalization | DMF | 25 | 78 | 92 |
| Thiophene Esterification | Ethanol | 60 | 85 | 95 |
| Final Coupling | DMSO | 80 | 72 | 89 |
Q. How is structural characterization and purity validation performed?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry (e.g., indole C3 substitution, cyclopenta[b]thiophene fusion). Key signals include:
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 column (acetonitrile/water gradient) detects impurities (<1% threshold) .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular ion ([M+H]⁺) with <5 ppm error .
Q. What are common synthetic impurities, and how are they mitigated?
- Byproducts :
- Unreacted Indole Intermediate : Removed via silica gel chromatography.
- Oxidized Sulfur Species : Minimized by inert atmosphere (N₂/Ar) during sulfanyl group reactions .
- Mitigation Strategies :
- Kinetic Control : Slow addition of coupling agents (e.g., EDC/HOBt) reduces dimerization.
- pH Adjustment : Maintain pH 7–8 during esterification to prevent hydrolysis .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be investigated for biological targets?
- Molecular Docking : Use software (e.g., AutoDock Vina) to model interactions with kinases or GPCRs, focusing on the indole and thiophene moieties as pharmacophores.
- In Vitro Assays : Test against enzyme panels (e.g., COX-2, MMP-9) to correlate substituent effects (e.g., 2,5-dimethylphenyl vs. halogenated analogs) with activity .
- Metabolic Stability : Assess hepatic microsomal degradation to guide derivatization (e.g., methyl vs. ethyl esters) .
Q. How should contradictory data in biological activity studies be resolved?
- Case Example : Discrepancies in IC₅₀ values for kinase inhibition may arise from assay conditions (e.g., ATP concentration, pH).
- Resolution Strategies :
Q. What computational methods predict reactivity or metabolic pathways?
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals to identify reactive sites (e.g., sulfur atoms prone to oxidation).
- ADMET Prediction : Tools like SwissADME estimate metabolic hotspots (e.g., ester hydrolysis, CYP450-mediated oxidation) .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
